Cas no 2172514-49-5 (2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid)

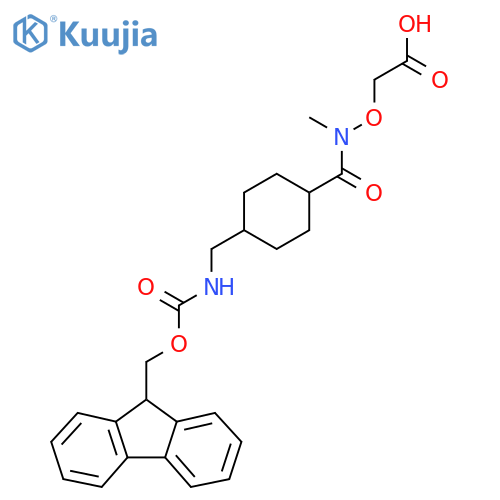

2172514-49-5 structure

商品名:2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid

- 2171249-75-3

- 2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid

- 2172514-49-5

- EN300-1474500

- 2-({N-methyl-1-[(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl]formamido}oxy)acetic acid

- EN300-1474498

-

- インチ: 1S/C26H30N2O6/c1-28(34-16-24(29)30)25(31)18-12-10-17(11-13-18)14-27-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,27,32)(H,29,30)

- InChIKey: LSCCMZKPQRMBSD-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCC(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)N(C)OCC(=O)O

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 9

- 複雑さ: 700

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 105Ų

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1474498-0.1g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1474498-250mg |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 250mg |

$3099.0 | 2023-09-29 | ||

| Enamine | EN300-1474498-1000mg |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 1000mg |

$3368.0 | 2023-09-29 | ||

| Enamine | EN300-1474498-1.0g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1474498-500mg |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 500mg |

$3233.0 | 2023-09-29 | ||

| Enamine | EN300-1474498-2500mg |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 2500mg |

$6602.0 | 2023-09-29 | ||

| Enamine | EN300-1474498-0.5g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 0.5g |

$3233.0 | 2023-07-10 | ||

| Enamine | EN300-1474498-10.0g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1474498-5.0g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 5.0g |

$9769.0 | 2023-07-10 | ||

| Enamine | EN300-1474498-0.25g |

2-[(1-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexyl}-N-methylformamido)oxy]acetic acid |

2172514-49-5 | 0.25g |

$3099.0 | 2023-07-10 |

2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

2172514-49-5 (2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}-N-methylformamido)oxyacetic acid) 関連製品

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量